2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one
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Overview
Description
2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a complex organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes multiple halogenated aromatic rings and an imidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one generally involves several key steps. Initially, the chlorophenoxy group is prepared through the reaction of phenol with chlorinating agents under controlled conditions. Following this, the dichlorobenzyl thio group is introduced via a nucleophilic substitution reaction involving the dichlorobenzyl halide and a suitable thiol compound. The final step involves the formation of the imidazole ring, which can be achieved through a cyclization reaction using appropriate precursors under acidic or basic conditions.
Industrial Production Methods: For large-scale production, the synthesis route is optimized to ensure high yield and purity of the final product. This typically involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The use of high-purity reagents and solvents is also essential to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of halogen atoms and aromatic rings makes it particularly susceptible to nucleophilic aromatic substitution reactions, while the imidazole ring can participate in acid-base reactions and complexation with metal ions.
Common Reagents and Conditions: The compound reacts with a range of reagents, such as strong oxidizing agents (e.g., potassium permanganate) for oxidation reactions, reducing agents (e.g., lithium aluminum hydride) for reduction reactions, and nucleophiles (e.g., sodium hydroxide) for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products. Substitution reactions can produce a variety of substituted imidazole and chlorophenoxy derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In the field of chemistry, 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is used as a precursor for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential as a bioactive agent. Its structure suggests that it may interact with various biological targets, such as enzymes and receptors, making it a candidate for drug development and biochemical research.
Medicine: In the medical field, research is focused on its potential therapeutic applications. The compound's ability to modulate biological pathways and molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Industrial applications of this compound include its use in the synthesis of advanced materials, such as polymers and coatings. Its unique properties also make it useful in the development of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, or it may activate receptors by mimicking the action of natural ligands. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Compared to similar compounds, 2-(4-chlorophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one stands out due to its unique combination of functional groups and structural features Similar compounds, such as 2-(4-chlorophenoxy)-1-(2-benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one and 2-(4-bromophenoxy)-1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one, share some structural similarities but differ in their halogen and aromatic substitutions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O2S/c1-20(2,27-15-6-4-14(21)5-7-15)18(26)25-10-9-24-19(25)28-12-13-3-8-16(22)17(23)11-13/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRMVSSRJHHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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